N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, which is further substituted with dimethyl and dimethoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the thiazolo[4,5-b]pyridine core . This core is then further functionalized to introduce the dimethyl and dimethoxy groups, followed by the coupling with 3,5-dimethoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dimethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of key signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the thiazole and pyridine rings.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different connectivity and substitution patterns.
Uniqueness
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and dimethoxy groups enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-9-5-10(2)18-15-14(9)24-17(19-15)20-16(21)11-6-12(22-3)8-13(7-11)23-4/h5-8H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZRQHIXVIJMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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